molecular formula C14H14F2N2O2 B13069335 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13069335
M. Wt: 280.27 g/mol
InChI Key: NEOPBLGLWMZELZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidone core substituted with a cyclopropyl group and a 3,4-difluorophenyl moiety. Its structure combines rigidity from the cyclopropyl ring with the electron-withdrawing effects of fluorine atoms, which are known to enhance metabolic stability and binding affinity in medicinal chemistry . The 5-oxopyrrolidine scaffold is common in bioactive compounds, contributing to conformational flexibility and hydrogen-bonding interactions.

Properties

Molecular Formula

C14H14F2N2O2

Molecular Weight

280.27 g/mol

IUPAC Name

1-cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H14F2N2O2/c15-10-4-1-7(5-11(10)16)13-9(14(17)20)6-12(19)18(13)8-2-3-8/h1,4-5,8-9,13H,2-3,6H2,(H2,17,20)

InChI Key

NEOPBLGLWMZELZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(C(CC2=O)C(=O)N)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Steps

  • Methyl 3-cyclopropyl-3-oxopropanoate is a common starting material for building the cyclopropyl-substituted pyrrolidine core. It is prepared or procured as a precursor to the ring formation steps.
  • The initial step involves the formation of a hydrazone or related intermediate by reaction with hydrazine or substituted hydrazines under acidic conditions, typically in acetic acid at elevated temperatures (100–120 °C). For example, heating methyl 3-cyclopropyl-3-oxopropanoate with hydrazine hydrate in acetic acid at 100 °C overnight yields 5-cyclopropyl-2,4-dihydro-pyrazol-3-one intermediates with good yield (~78–98%).

Cyclization and Functionalization

  • The cyclization to form the pyrrolidine ring with the 5-oxo functionality is achieved by intramolecular condensation or nucleophilic substitution reactions, often facilitated by base catalysts such as sodium methoxide in methanol at room temperature or slightly elevated temperatures (~12 hours reaction time).
  • Introduction of the 3,4-difluorophenyl group is typically accomplished via acylation or coupling reactions using 3,4-difluorophenyl derivatives such as benzoyl chlorides or related activated esters under mild conditions to preserve the sensitive fluorine substituents.

Amide Formation

  • The carboxamide group at the 3-position is formed by amidation of the corresponding acid or ester intermediate, often employing standard peptide coupling reagents or direct reaction with ammonia or amine derivatives in the presence of activating agents.
  • Reaction conditions are optimized to avoid racemization and degradation, typically involving mild heating and inert atmosphere to maintain the stereochemical integrity of the pyrrolidine ring.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques using solvents such as ethyl acetate, toluene, or mixtures of ether/pentane to afford analytically pure 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide.
  • Characterization includes NMR, mass spectrometry (MS), and HPLC to confirm structure, purity, and yield.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazine condensation Methyl 3-cyclopropyl-3-oxopropanoate + hydrazine hydrate in acetic acid, 100 °C, overnight 78–98 Formation of pyrazol intermediate
2 Cyclization Sodium methoxide in methanol, room temp, 12 h ~78 Pyrrolidine ring formation
3 Acylation 3,4-Difluorophenyl benzoyl chloride in toluene, 20 °C, 18 h Variable Introduction of difluorophenyl group
4 Amidation Ammonia or amine with activating agents, mild heating Variable Formation of carboxamide group
5 Purification Recrystallization or chromatography (EtOAc, toluene, ether/pentane) Isolation of pure target compound

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features References
1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone Cyclopropyl, 3,4-difluorophenyl, carboxamide ~306.3 High rigidity (cyclopropyl), fluorinated aromatic for enhanced bioavailability
N-(3,4-difluorophenyl)-2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxamide (NSC828786) Biphenyl Difluorophenyl, hydroxyl, carboxamide ~387.3 Biphenyl backbone for planar interactions; hydroxyl group improves solubility
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone 4-Fluorophenyl, thiadiazole ~376.4 Thiadiazole enhances π-stacking; reduced fluorine content lowers metabolic resistance
1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide Pyrrolidone 3-Methoxyphenyl, thiadiazole, phenylpropyl ~436.5 Methoxy group increases lipophilicity; bulky substituents may limit membrane permeability
CP-Amine Urea Impurity (Ticagrelor intermediate) Cyclopropylamine 3,4-Difluorophenyl, urea ~267.3 Urea linkage enhances hydrogen bonding; used as a reference standard in synthesis

Pharmacological and Physicochemical Comparisons

Bioactivity and Target Engagement

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound is critical for binding to hydrophobic pockets in enzymes or receptors, as seen in entrectinib and diflunisal derivatives . Compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ), the dual fluorine atoms provide stronger electron-withdrawing effects, improving stability against oxidative metabolism.
  • Cyclopropyl vs. Biphenyl : The cyclopropyl group introduces ring strain, which can enhance binding affinity through pre-organized geometry. In contrast, biphenyl derivatives (e.g., NSC828786) rely on planar aromatic interactions but face higher conformational entropy penalties .
  • Carboxamide vs. Urea : The carboxamide group in the target compound offers moderate hydrogen-bonding capacity compared to the urea impurity in Ticagrelor synthesis, which has stronger dipole interactions but lower solubility .

Biological Activity

1-Cyclopropyl-2-(3,4-difluorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as JNJ-42046825, is a small molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the pyrrolidine class and is characterized by the presence of a cyclopropyl group and a difluorophenyl moiety, which significantly influence its biological activity.

The molecular formula of this compound is C14_{14}H14_{14}F2_{2}N2_{2}O2_{2}, with a molecular weight of 280.27 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions, including:

  • Carbonyl group (C=O) : Involved in nucleophilic addition reactions.
  • Carboxamide group (C(=O)N) : Participates in acylation and amidation reactions.
  • Cyclopropyl group : May influence reactivity patterns and biological interactions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH1/IDH2) enzymes. These enzymes are implicated in various cancers, including gliomas and acute myeloid leukemia. By inhibiting these enzymes, the compound may reduce tumor growth and improve patient outcomes.

Case Study: In Vitro Anticancer Activity
In a study assessing the anticancer properties of this compound against A549 human lung adenocarcinoma cells, it was found to exhibit significant cytotoxicity. The study utilized an MTT assay to evaluate cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours. The results demonstrated that:

  • The compound reduced A549 cell viability significantly compared to control treatments.
  • Compared to standard chemotherapeutic agents like cisplatin, it showed comparable or enhanced efficacy.
CompoundCell LineViability (% Control)IC50 (µM)
JNJ-42046825A54966%10
CisplatinA54950%5

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against multidrug-resistant strains of bacteria. The results indicated selective activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

Case Study: Antimicrobial Efficacy
The antimicrobial efficacy was assessed using various resistant strains:

  • Compounds similar to JNJ-42046825 demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
PathogenMinimum Inhibitory Concentration (MIC)Resistance Profile
S. aureus0.5 µg/mLLinezolid-resistant
E. coli1 µg/mLCarbapenem-resistant

The mechanism through which this compound exerts its biological effects involves interaction with specific enzyme targets. Molecular docking studies have elucidated potential binding sites on IDH enzymes, suggesting that the difluorophenyl moiety plays a critical role in enhancing binding affinity through π–π stacking interactions with aromatic residues within the active site.

Q & A

Q. Table 1: Reaction Optimization Variables

VariableImpact on YieldExample from Evidence
Catalyst (e.g., H2SO4)Increases esterification efficiency
Solvent polarityAffects cyclization kineticsWater used in
TemperatureHigher temps improve cyclizationReflux conditions in

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Critical techniques include 1H/13C NMR , HRMS , and FTIR :

  • 1H NMR :
    • The cyclopropyl group shows distinct splitting patterns (δ 0.5–1.5 ppm).
    • The 3,4-difluorophenyl ring protons resonate at δ 6.8–7.5 ppm (coupled with 19F) .
  • 13C NMR :
    • The 5-oxopyrrolidine carbonyl appears at ~172 ppm () .
  • HRMS :
    • Exact mass confirmation (e.g., C17H17F2N2O2 requires [M+H]+ = 337.1222).

Q. Table 2: Key Spectral Markers

Functional GroupNMR Shift (ppm)HRMS [M+H]+
Cyclopropyl CH20.8–1.2-
3,4-Difluorophenyl6.8–7.5-
5-Oxopyrrolidine C=O~172 (13C)337.1222

How can researchers design experiments to evaluate the antimicrobial or anticancer activity of this compound, and what controls are essential?

Answer:
Antimicrobial Testing :

  • Follow protocols in and :
    • Use multidrug-resistant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .
    • Minimum Inhibitory Concentration (MIC) assays with positive controls (e.g., ciprofloxacin) and vehicle controls (DMSO) .

Q. Anticancer Evaluation :

  • Cell viability assays (MTT/XTT) on A549 lung cancer cells () .
  • Dose-response curves (0.1–100 µM) and IC50 calculations .

Q. Statistical Validation :

  • Use two-way ANOVA or Kruskal-Wallis tests to assess significance (p < 0.05) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Answer:
SAR Insights from and :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antimicrobial activity .
  • Pyrrolidine ring substitutions (e.g., hydroxyl groups) improve solubility and bioavailability .

Q. Table 3: SAR Modifications and Outcomes

ModificationObserved EffectReference
3,4-DifluorophenylIncreased lipophilicity
Cyclopropyl substituentEnhanced metabolic stability
Carboxamide groupHydrogen-bonding with targets

How should researchers address contradictory results in biological activity data, such as variability between replicates or assays?

Answer:
Troubleshooting Steps :

Replicate Experiments : Conduct ≥3 independent trials () .

Validate Assay Conditions : Check pH, temperature, and cell passage number.

Cross-validate with orthogonal assays : Combine MIC with time-kill curves for antimicrobial studies .

Q. Statistical Approaches :

  • Use Grubbs’ test to identify outliers.
  • Apply Bonferroni correction for multiple comparisons .

What computational methods can predict the binding affinity of this compound to biological targets?

Answer:
In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors) using Schrödinger Suite.
  • ADMET Prediction : SwissADME or pkCSM to estimate permeability and toxicity .

What strategies can mitigate synthetic challenges, such as low yields during cyclopropane ring formation?

Answer:
Mitigation Approaches :

  • Catalyst Screening : Use Pd(II) catalysts for efficient cross-coupling () .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines).
  • Microwave-assisted Synthesis : Reduce reaction time and improve purity .

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